4-(2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-1,4-oxazepan-5-one
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Overview
Description
4-(2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-1,4-oxazepan-5-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-1,4-oxazepan-5-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the piperidine ring, followed by the introduction of the pyrimidin-2-yloxy group and the oxazepan-5-one moiety. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of Pyrimidin-2-yloxy Group: This step may involve nucleophilic substitution reactions where a pyrimidine derivative reacts with a suitable leaving group.
Formation of Oxazepan-5-one Ring: This can be accomplished through cyclization reactions involving amide or ester intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-1,4-oxazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-1,4-oxazepan-5-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders or infectious diseases.
Pharmacology: It can be studied for its potential as a receptor agonist or antagonist.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-1,4-oxazepan-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are known for their selective inhibition of protein kinase B (Akt) and have applications in cancer therapy.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound is used in the treatment of leukemia and specifically inhibits tyrosine kinases.
Uniqueness
4-(2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-1,4-oxazepan-5-one is unique due to its combination of heterocyclic structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H26N4O3 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-[2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]-1,4-oxazepan-5-one |
InChI |
InChI=1S/C17H26N4O3/c22-16-4-11-23-12-10-21(16)9-8-20-7-1-3-15(13-20)14-24-17-18-5-2-6-19-17/h2,5-6,15H,1,3-4,7-14H2 |
InChI Key |
PNXFQCNEAFAIFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCN2CCOCCC2=O)COC3=NC=CC=N3 |
Origin of Product |
United States |
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